molecular formula C38H65N3O8 B11828963 tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B11828963
M. Wt: 691.9 g/mol
InChI Key: MLXFTXKZIKLDSB-KECWCRPSSA-N
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Description

Tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C38H65N3O8 and its molecular weight is 691.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex oxazolidine derivative that has garnered attention for its potential biological activities. This article explores its cytotoxicity, pro-apoptotic effects, and interactions with various biological systems.

Chemical Structure and Properties

The compound features a unique oxazolidine ring structure, characterized by multiple functional groups that enhance its reactivity and biological activity. The molecular formula is C₃₅H₅₃N₃O₈, and it includes several chiral centers that may influence its pharmacodynamics.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated the cytotoxic effects of related oxazolidine derivatives on cancer cell lines. For instance, the compound tert-butyl 4-[(3-nitrophenoxy)methyl]-2,2-dimethyloxazolidine-3-carboxylate has shown significant cytotoxicity against leukemia cells (HL60, Jurkat) with low toxicity towards normal human peripheral blood mononuclear cells (PBMCs). The mechanism involves the induction of apoptosis through caspase activation and DNA fragmentation .

CompoundCell LineIC50 (μM)Mechanism
tert-butyl 4-nitrophenoxyHL6010.5Caspase activation
tert-butyl 4-nitrophenoxyJurkat12.0DNA fragmentation

Inhibition of Amyloid Aggregation

Another study investigated a structurally similar compound known as M4 , which acts as both a β-secretase and acetylcholinesterase inhibitor. This compound demonstrated the ability to reduce amyloid beta peptide aggregation in vitro, suggesting potential applications in Alzheimer's disease treatment . Although M4 did not significantly alter cell viability in astrocytes exposed to Aβ 1-42, it showed a protective effect against cell death induced by this peptide.

The biological activity of these compounds can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis is primarily mediated through the activation of caspases, particularly caspase-3.
  • DNA Fragmentation : The compounds promote DNA fragmentation in cancer cells, a hallmark of apoptosis.
  • Inhibition of Enzymatic Activity : Compounds like M4 inhibit enzymes involved in amyloidogenesis, potentially altering the course of neurodegenerative diseases.

Case Study 1: Leukemia Cell Lines

In vitro assays were conducted using various leukemia cell lines to assess the cytotoxic effects of the oxazolidine derivatives. Significant apoptotic activity was noted with IC50 values ranging from 10 to 15 μM across different cell lines. Flow cytometry analysis confirmed increased phosphatidylserine exposure and DNA fragmentation post-treatment .

Case Study 2: Neuroprotective Effects

In vivo studies involving scopolamine-induced models of Alzheimer's disease revealed that M4 could inhibit β-secretase activity and reduce amyloid aggregation by approximately 85% at higher concentrations (100 μM). However, its bioavailability in brain tissues was noted as a limiting factor for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use as a therapeutic agent due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that compounds similar to tert-butyl (4S,5S)-5-((S)-2-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-3-methylbutyl)-4-((S)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutyl)-2,2-dimethyloxazolidine-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxazolidine can inhibit tumor growth by inducing apoptosis in cancer cells .

Drug Development

Due to its unique chemical structure, the compound can serve as a lead compound in drug design. Its ability to form stable complexes with proteins makes it a candidate for further modification to enhance efficacy and reduce toxicity.

Example: Drug Delivery Systems
Research has explored the use of similar compounds in targeted drug delivery systems, where the oxazolidine moiety can facilitate selective binding to cancerous tissues while minimizing side effects on healthy cells .

Biochemical Research

The compound's potential as an enzyme inhibitor has been investigated. Enzyme inhibitors are crucial in regulating metabolic pathways and can lead to the development of new therapeutic strategies.

Study: Enzyme Inhibition
Inhibitory studies on similar oxazolidine derivatives have shown promise in modulating enzyme activities involved in metabolic disorders, suggesting that this compound could be further explored for its biochemical applications .

Properties

Molecular Formula

C38H65N3O8

Molecular Weight

691.9 g/mol

IUPAC Name

tert-butyl (4S,5S)-5-[(2S)-2-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-3-methylbutyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C38H65N3O8/c1-24(2)27(19-26-15-16-30(46-13)32(20-26)47-18-14-17-45-12)21-29-31(48-38(10,11)41(29)35(44)49-36(5,6)7)22-28(25(3)4)33(42)40-23-37(8,9)34(39)43/h15-16,20,24-25,27-29,31H,14,17-19,21-23H2,1-13H3,(H2,39,43)(H,40,42)/t27-,28-,29-,31-/m0/s1

InChI Key

MLXFTXKZIKLDSB-KECWCRPSSA-N

Isomeric SMILES

CC(C)[C@H](C[C@H]1[C@@H](OC(N1C(=O)OC(C)(C)C)(C)C)C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)CC2=CC(=C(C=C2)OC)OCCCOC

Canonical SMILES

CC(C)C(CC1C(OC(N1C(=O)OC(C)(C)C)(C)C)CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)CC2=CC(=C(C=C2)OC)OCCCOC

Origin of Product

United States

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